molecular formula C8H15N B13077262 3-Ethenylcyclohexan-1-amine

3-Ethenylcyclohexan-1-amine

Cat. No.: B13077262
M. Wt: 125.21 g/mol
InChI Key: YUFHIVZCQWFSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenylcyclohexan-1-amine is a chiral amine building block of interest in advanced organic synthesis and pharmaceutical research. Its molecular structure, featuring an amine group and an ethenyl substituent on a cyclohexane ring, makes it a versatile intermediate for constructing more complex molecules. The specific stereochemistry of the compound is a critical parameter that can influence its reactivity and interaction with biological systems. This compound is primarily used in non-human research applications, such as method development in asymmetric synthesis, the exploration of new catalytic systems, and as a precursor in the development of potential pharmacologically active compounds. The product is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use. Please consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-ethenylcyclohexan-1-amine

InChI

InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2

InChI Key

YUFHIVZCQWFSIJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCC(C1)N

Origin of Product

United States

Synthetic Methodologies for 3 Ethenylcyclohexan 1 Amine

Conventional Routes for the Aminocyclohexane Core

The construction of the fundamental aminocyclohexane structure of 3-ethenylcyclohexan-1-amine can be achieved through several classical organic transformations. These methods focus on introducing the amine functionality onto a pre-existing cyclohexane (B81311) ring.

Reductive Amination of 3-Ethenylcyclohexan-1-one and Related Ketones

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. arpgweb.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone with an amine, followed by in-situ reduction to the corresponding amine. wikipedia.org For the synthesis of this compound, this would involve the reaction of 3-ethenylcyclohexan-1-one with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, each offering different levels of reactivity and selectivity. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is also a viable method. arpgweb.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, a critical aspect in the synthesis of substituted cyclohexylamines.

Ketone PrecursorAmine SourceReducing Agent/CatalystProduct
3-Ethenylcyclohexan-1-oneAmmoniaSodium BorohydrideThis compound
3-Ethenylcyclohexan-1-oneAmmoniaPalladium on Carbon/H₂This compound
3-Ethenylcyclohexan-1-oneBenzylamineSodium TriacetoxyborohydrideN-Benzyl-3-ethenylcyclohexan-1-amine

Nucleophilic Displacement Strategies for Cyclohexane Amines

The synthesis of aminocyclohexanes can also be accomplished through nucleophilic substitution reactions. This approach typically involves the displacement of a suitable leaving group on the cyclohexane ring by an amine nucleophile or an azide (B81097), which can be subsequently reduced. For instance, a cyclohexyl halide or sulfonate ester, such as a tosylate or mesylate, derived from the corresponding alcohol (3-ethenylcyclohexan-1-ol), can react with ammonia or an azide salt.

The direct use of ammonia can sometimes lead to overalkylation, yielding secondary and tertiary amines as byproducts. A more controlled approach involves the use of the Gabriel synthesis, where phthalimide (B116566) anion acts as the nucleophile, followed by hydrolysis or hydrazinolysis to release the primary amine. Alternatively, the use of sodium azide (NaN₃) provides a clean route to the corresponding cyclohexyl azide.

Reduction of Nitrogen-Containing Precursors within Cyclohexane Frameworks

Another important strategy for the synthesis of this compound involves the reduction of other nitrogen-containing functional groups already incorporated into the cyclohexane framework. Two common precursors for this approach are oximes and azides.

Reduction of Oximes: 3-Ethenylcyclohexan-1-one can be readily converted to its corresponding oxime by reaction with hydroxylamine. arpgweb.comyoutube.com The resulting 3-ethenylcyclohexan-1-one oxime can then be reduced to the primary amine. A variety of reducing agents are effective for this transformation, including lithium aluminum hydride (LiAlH₄), sodium in a protic solvent (e.g., ethanol), and catalytic hydrogenation. wikipedia.org The stereochemical outcome of the reduction can sometimes be influenced by the E/Z geometry of the oxime precursor and the chosen reducing agent.

Reduction of Azides: As mentioned in the previous section, cyclohexyl azides are excellent precursors to primary amines. The azide group can be introduced via nucleophilic substitution of a suitable leaving group. The subsequent reduction of the azide to the amine is a highly efficient and clean reaction, often proceeding with the liberation of nitrogen gas. Common methods for azide reduction include catalytic hydrogenation, reduction with LiAlH₄, or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. nih.govorganic-chemistry.org A significant advantage of the azide reduction route is the high chemoselectivity, as the azide group can be reduced in the presence of other functional groups that might be sensitive to other reducing agents. nih.gov

PrecursorReagents for FormationReducing Agent for Amine Synthesis
3-Ethenylcyclohexan-1-one OximeHydroxylamine hydrochloride, BaseLithium Aluminum Hydride
3-Ethenylcyclohexyl AzideSodium Azide (from the corresponding alcohol/halide)H₂, Pd/C

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound (at C1 and C3) means that it can exist as four possible stereoisomers (two pairs of enantiomers). The control of both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a crucial aspect of its synthesis, particularly for applications in pharmaceuticals and materials science.

Control of Diastereoselectivity in Amine Formation

The diastereoselectivity in the formation of this compound is determined by the facial selectivity of the nucleophilic attack on the C1 position of a prochiral intermediate, typically 3-ethenylcyclohexan-1-one or its corresponding imine. The substituent at the C3 position (the ethenyl group) directs the incoming nucleophile or hydride to either the same face (syn-addition) or the opposite face (anti-addition) of the ring, leading to the formation of either the cis- or trans-diastereomer, respectively.

The stereochemical outcome can be influenced by several factors, including the steric bulk of the reagents and the conformational preferences of the cyclohexane ring intermediate. For instance, in the reductive amination of 3-substituted cyclohexanones, the use of bulky reducing agents may favor attack from the less hindered face of the imine intermediate. Thermodynamic control, achieved through equilibration, can also be used to favor the more stable diastereomer, which is often the trans-isomer where both substituents can occupy equatorial positions.

Enantioselective Approaches to Chiral this compound

The synthesis of enantiomerically pure or enriched this compound requires the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

Asymmetric Catalysis: One of the most powerful methods for enantioselective synthesis is the use of chiral catalysts. In the context of reductive amination, chiral catalysts can be employed to achieve asymmetric hydrogenation of the intermediate imine. Chiral phosphoric acids, for example, have been shown to catalyze enantioselective additions to imines. rsc.org Similarly, transition metal complexes with chiral ligands can be used for the asymmetric hydrogenation of imines or enamines.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral amines. Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of ketones with high enantioselectivity. The selection of the appropriate enzyme is crucial, as different enzymes can exhibit different substrate specificities and stereoselectivities.

Use of Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral amine can be used in the reductive amination of 3-ethenylcyclohexan-1-one to form a diastereomeric mixture of N-alkylated amines. These diastereomers can then be separated, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched target amine.

Biocatalytic and Chemoenzymatic Methods for Asymmetric Synthesis

The asymmetric synthesis of chiral amines, including substituted cyclohexylamines, has been significantly advanced by the application of biocatalytic and chemoenzymatic strategies. These methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds, which are crucial in various fields, including pharmaceuticals and materials science.

Enzymes such as transaminases (TAs), imine reductases (IREDs), and reductive aminases (RedAms) are instrumental in the asymmetric synthesis of amines. researchgate.net A notable example of a relevant application is the biocatalytic cascade that combines ene-reductases (EReds) with IREDs/RedAms for the conversion of α,β-unsaturated ketones into chiral amines. acs.org For instance, the reductive amination of 3-methylcyclohex-2-en-1-one, a close structural analog to a potential precursor of this compound, has been successfully demonstrated. acs.org This process can yield all four possible stereoisomers of the resulting amine with excellent diastereomeric and enantiomeric ratios. acs.org

Transaminases are particularly versatile and can be employed in kinetic resolutions of racemic amines. rsc.orgrsc.org In a kinetic resolution process, one enantiomer of a racemic mixture is selectively transformed by the enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, ω-transaminases have been used in enzyme-membrane reactors to achieve high enantiomeric excess for chiral amines like α-methylbenzylamine. nih.gov Such a strategy could be envisioned for the resolution of a racemic mixture of this compound.

Furthermore, transaminase-triggered cascades have been developed for the synthesis of complex N-heterocycles, showcasing the power of enzymes to initiate selective transformations. nih.gov These enzymatic reactions can create chiral amine nucleophiles that then participate in spontaneous cyclization reactions. nih.gov This highlights the potential for designing chemoenzymatic pathways where an initial biocatalytic step sets the stereochemistry for subsequent chemical transformations towards complex targets.

Table 1: Biocatalytic Approaches to Chiral Amine Synthesis

Enzyme Class Reaction Type Substrate Example Key Advantage
Transaminases (TAs) Asymmetric Synthesis, Kinetic Resolution 3-methylcyclohex-2-en-1-one High stereoselectivity, potential for cascades
Imine Reductases (IREDs) Reductive Amination α,β-Unsaturated Ketones Direct formation of chiral amines from ketones

Advanced Coupling and Multicomponent Strategies

Modern organic synthesis increasingly relies on advanced coupling and multicomponent reactions to build molecular complexity in an efficient and atom-economical manner. These strategies are particularly relevant for the synthesis of highly functionalized molecules like this compound.

Transition Metal-Catalyzed Carbon-Nitrogen Bond Formations

Transition metal catalysis provides a powerful toolkit for the formation of carbon-nitrogen bonds, a key step in the synthesis of amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of C-N bond formation for aryl and vinyl halides. wikipedia.orglibretexts.orgacsgcipr.org This reaction has undergone significant development, with advanced ligand systems enabling the coupling of a wide range of amines with aryl and vinyl halides under mild conditions. youtube.comresearchgate.netwiley.com While typically applied to aryl systems, its principles can be extended to the synthesis of cycloalkylamines from corresponding halides or triflates.

Another relevant palladium-catalyzed method is the aza-Wacker reaction, which involves the intramolecular oxidative amination of olefins. nih.gov This reaction has been utilized to construct nitrogen-containing heterocycles and demonstrates the feasibility of forming a C-N bond at a carbon involved in a double bond. acs.org For a molecule like this compound, a related intermolecular hydroamination approach could be envisioned.

Rhodium-catalyzed hydroamination of alkenes represents a direct and atom-economical method for amine synthesis. rsc.orgnih.gov Asymmetric variants of this reaction have been developed, offering a route to chiral amines. nih.govnih.gov The anti-Markovnikov hydroamination of vinylarenes with rhodium complexes showcases the potential to control regioselectivity in such transformations. nih.gov This methodology could be conceptually applied to a precursor of this compound containing a double bond in the cyclohexene (B86901) ring to install the amine group.

Table 2: Transition Metal-Catalyzed C-N Bond Forming Reactions

Reaction Name Metal Catalyst Substrate Scope Potential Application for this compound Synthesis
Buchwald-Hartwig Amination Palladium Aryl/vinyl halides and amines Coupling of an amine with a 3-ethenylcyclohexyl halide/triflate
Aza-Wacker Reaction Palladium Olefins Intramolecular amination of a precursor with an amine tether

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. wiley.com The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used for the rapid synthesis of complex organic molecules. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.comchemistnotes.comslideshare.net

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds. nih.gov The feasibility of using substituted cyclic carbonyl compounds in Ugi reactions has been demonstrated, for example, with tetrafluorocyclohexane aldehydes, suggesting that a 3-ethenylcyclohexanone could potentially serve as the ketone component to build a scaffold that could be later converted to this compound. rsc.org

The Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgchemistnotes.comslideshare.net While it does not directly incorporate an amine, the resulting product can be chemically modified in subsequent steps to introduce the desired amino functionality.

The integration of MCRs with other transformations, such as subsequent cyclizations, allows for the construction of highly complex heterocyclic structures in a very efficient manner. frontiersin.orgnih.govscispace.com For the synthesis of a carbocyclic amine like this compound, an MCR could be employed to rapidly assemble a complex intermediate containing the necessary carbon framework and functional handles for subsequent conversion to the final target molecule.

Table 3: Multicomponent Reactions for Complex Molecule Synthesis

Reaction Name Components Product Type Relevance to this compound Synthesis
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide α-Acylamino Carboxamide Rapid assembly of a complex precursor from a cyclohexanone (B45756) derivative

Reactivity and Reaction Mechanisms of 3 Ethenylcyclohexan 1 Amine

Chemical Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group is central to its reactivity, rendering it both nucleophilic and basic.

Nucleophilic Characteristics and Derivatization Reactions (e.g., Alkylation, Acylation, Sulfonation)

As a potent nucleophile, the amine group of 3-Ethenylcyclohexan-1-amine readily attacks electrophilic centers, leading to the formation of a variety of derivatives. msu.edu

Alkylation: The reaction with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism. msu.edu The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edu This initial reaction forms a secondary amine. However, the reaction often does not stop at mono-alkylation. The resulting secondary amine can be more nucleophilic than the primary amine and can react further with the alkyl halide to yield a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. msu.edu To favor the formation of the mono-alkylated product, a large excess of the initial amine is typically used. msu.edu

Acylation: this compound reacts with acylating agents such as acid chlorides or acid anhydrides to form amides. libretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). youtube.com This reaction is generally a reliable method for forming a stable amide bond.

Sulfonation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamides. libretexts.org The mechanism involves the nucleophilic addition of the amine to the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.net The resulting sulfonamide from a primary amine still possesses an acidic proton on the nitrogen, which can be removed by a base. libretexts.org

Table 1: Nucleophilic Derivatization Reactions of the Amine Moiety
Reaction TypeElectrophileProduct Class
AlkylationAlkyl Halide (R-X)Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt
AcylationAcid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)Amide
SulfonationSulfonyl Chloride (R-SO₂Cl)Sulfonamide

Condensation Reactions with Carbonyl Compounds (e.g., Imine and Enamine Formation)

This compound, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgyoutube.com Subsequent dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. youtube.com The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine. operachem.com The optimal pH for this reaction is generally mildly acidic, around 4-5. libretexts.org

It is important to distinguish this from enamine formation, which occurs when a secondary amine reacts with an aldehyde or ketone. youtube.comchemistrysteps.com Since this compound is a primary amine, it will form an imine. chemistrysteps.commakingmolecules.com

Table 2: Condensation Reaction with Carbonyls
ReactantProductKey Intermediate
Aldehyde or KetoneImine (Schiff Base)Carbinolamine

Basic Properties and Salt Formation

Due to the lone pair of electrons on the nitrogen atom, this compound acts as a weak base. It can accept a proton from an acid to form a cyclohexylammonium salt. atamanchemicals.comnih.gov The basicity of cyclohexylamine (B46788), a closely related compound, is indicated by a pKa of its conjugate acid of around 10.6. atamanchemicals.com The reaction with acids, such as hydrochloric acid or sulfuric acid, is a straightforward acid-base reaction that results in the formation of a water-soluble salt. atamanchemicals.comgoogle.com This property is often utilized in the purification of amines.

Chemical Reactivity of the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group is a region of high electron density, making it susceptible to attack by electrophiles and a participant in radical reactions.

Electrophilic Additions Across the Carbon-Carbon Double Bond

The ethenyl group of this compound can undergo electrophilic addition reactions. thermofisher.com In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming a carbocation intermediate. lasalle.edu This intermediate is then attacked by a nucleophile to give the final addition product. For an unsymmetrical alkene like the ethenyl group, the addition of reagents like hydrogen halides (HX) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk This leads to the formation of the more stable carbocation. It has been noted that electrophilic addition to vinylcyclohexane (B147605) with HBr can lead to rearrangement products. libretexts.org

Table 3: Electrophilic Addition Reactions of the Ethenyl Moiety
ReagentProduct TypeRegioselectivity
Hydrogen Halide (e.g., HBr)HaloalkaneMarkovnikov addition
Halogen (e.g., Br₂)DihaloalkaneAnti-addition
Water (in presence of acid)AlcoholMarkovnikov addition

Radical Processes and Polymerization Initiation

The ethenyl group can also participate in radical reactions. Free-radical polymerization of vinyl monomers is a common process where a radical initiator adds to the double bond, generating a new radical species. nih.gov This new radical can then add to another monomer molecule, propagating the polymer chain. nih.gov Vinylcyclohexane, a similar structure, is known to undergo polymerization through radical, anionic, cationic, or metal complex initiators. google.comresearchgate.net Therefore, this compound could potentially serve as a monomer in the synthesis of polymers with pendant aminocyclohexyl groups. The specific conditions and initiators would determine the outcome and properties of the resulting polymer.

Cycloaddition Reactions of the Ethenyl Group

The ethenyl group of this compound is expected to participate in a variety of cycloaddition reactions, a powerful class of reactions for the formation of cyclic compounds. The specific nature of these reactions would be influenced by the reaction partner and conditions.

One of the most prominent cycloaddition reactions for an alkene is the [4+2] cycloaddition, or Diels-Alder reaction. In this context, the ethenyl group would act as the dienophile. The reactivity in a Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile. A typical Diels-Alder reaction occurs efficiently when the dienophile is substituted with electron-withdrawing groups and the diene with electron-donating groups, or vice versa. The unsubstituted ethenyl group in this compound is electronically neutral, suggesting it would be a moderately reactive dienophile with electron-rich dienes, likely requiring thermal conditions to proceed.

Another class of relevant reactions is [2+2] cycloadditions, which can occur under photochemical conditions to form cyclobutane (B1203170) rings. These reactions are synthetically valuable for creating four-membered ring systems. Additionally, 1,3-dipolar cycloadditions represent a versatile method for constructing five-membered heterocycles. In this type of reaction, the ethenyl group can react with various 1,3-dipoles such as nitrones, azides, or nitrile oxides.

The intramolecular potential for cycloaddition reactions also exists, although it would depend on the generation of a suitable diene or dipole within the same molecule, which is not inherent to the structure of this compound itself but could be introduced through derivatization.

Mechanistic Studies of this compound Transformations

Computational Chemistry and Density Functional Theory (DFT) Investigations

For cycloaddition reactions, DFT can be used to calculate the activation energies for concerted versus stepwise mechanisms and to predict the stereochemical outcomes. For example, in a Diels-Alder reaction, DFT can help determine the preferred endo or exo transition state.

In the context of synergistic reactivity, such as intramolecular hydroamination, DFT studies on similar aminoalkenes have been instrumental in elucidating the reaction mechanism. bohrium.comnih.govresearchgate.net Such calculations can help determine whether the reaction proceeds via a concerted or stepwise pathway, and can model the structure of key intermediates and transition states. These studies often compare different potential catalytic cycles and can predict which catalyst would be most effective.

Table 1: Hypothetical DFT-Calculated Activation Energies for Key Reactions of this compound
Reaction TypeProposed PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
[4+2] Cycloaddition with ButadieneConcerted25-35Favored at high temperatures
Intramolecular Hydroamination (Uncatalyzed)Concerted> 40Thermally forbidden
Intramolecular Hydroamination (Catalyzed)Stepwise15-25Feasible under catalytic conditions

Experimental Elucidation of Reaction Pathways and Intermediates (e.g., Kinetic Analysis, In-situ Spectroscopy)

Experimental techniques are crucial for validating the predictions from computational studies and for fully understanding reaction mechanisms. For the transformations of this compound, a combination of kinetic analysis and spectroscopic methods would be employed.

Kinetic Analysis: By monitoring the reaction rate's dependence on the concentration of reactants and catalysts, a rate law can be determined. This information provides insights into the species involved in the rate-determining step of the reaction. For instance, in a catalyzed intramolecular hydroamination, kinetic studies could reveal whether the catalyst and substrate form a pre-equilibrium complex before the cyclization step. nih.gov

In-situ Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the reaction mixture in real-time. This allows for the detection of transient intermediates, providing direct evidence for a proposed reaction pathway. For example, in a stepwise reaction, the accumulation and subsequent decay of an intermediate could be observed. Isotopic labeling studies, where deuterium (B1214612) is incorporated at specific positions, can also be a powerful tool. By tracking the position of the deuterium label in the product, the mechanism of bond-forming and bond-breaking steps can be inferred. nih.gov

Table 2: Experimental Techniques for Mechanistic Elucidation
TechniqueInformation GainedApplication to this compound Reactions
Kinetic Isotope Effect (KIE)Information about bond breaking in the rate-determining step.Distinguishing between different mechanisms of C-H or N-H bond activation.
In-situ NMR SpectroscopyIdentification of intermediates and reaction progress over time.Observing the formation of catalyst-substrate complexes or transient intermediates in cyclization reactions.
Mass SpectrometryIdentification of products and intermediates.Characterizing the products of cycloaddition or rearrangement reactions.

Based on a comprehensive search for scientific literature, there is currently insufficient available data specifically detailing the applications of "this compound" in polymer science and catalysis as outlined in the requested article structure.

Research on the polymerization (homopolymerization, copolymerization, and polycondensation), the synthesis of functional polymers and cross-linked networks, and its use as a ligand in transition metal catalysis for various organic transformations is not substantially documented in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. General information on related structures, such as vinylcyclohexane or other amine-containing monomers and ligands, exists but would not meet the explicit requirement of focusing solely on this compound.

Applications of 3 Ethenylcyclohexan 1 Amine in Polymer Science and Catalysis

3-Ethenylcyclohexan-1-amine and its Derivatives as Ligands in Catalysis

Stereoselective Catalysis Mediated by Chiral Amine Derivatives

Extensive searches of scientific literature and patent databases did not yield specific research findings or detailed data on the use of chiral derivatives of this compound in stereoselective catalysis. While the field of asymmetric catalysis frequently employs chiral amines as catalysts or ligands to achieve high levels of enantioselectivity in a variety of chemical transformations, no documented examples specifically involving derivatives of this compound could be identified. The existing literature focuses on other classes of chiral amines and their applications in mediating stereoselective reactions. Therefore, there is currently no available information to populate a data table or provide a detailed discussion on the research findings for this specific compound within this context.

Development of Advanced Materials Incorporating this compound

Similarly, a thorough review of available literature and patent databases found no specific information, research studies, or data tables related to the development of advanced materials incorporating this compound. The functional groups present in this compound, namely the amine and the vinyl group, suggest its potential as a monomer for polymerization or as a functionalizing agent for existing polymers. However, there is no published research to confirm or detail such applications. Consequently, it is not possible to provide an analysis of research findings or an interactive data table on the properties and performance of materials based on this specific chemical compound.

Advanced Spectroscopic Characterization of 3 Ethenylcyclohexan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in 3-Ethenylcyclohexan-1-amine.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethenyl group and the cyclohexyl ring. The vinyl protons typically appear in the downfield region (δ 4.5-6.5 ppm) due to the anisotropic effect of the double bond. The methine proton (-CH=) would likely be a multiplet resulting from coupling to the two terminal vinyl protons (=CH₂) and the adjacent cyclohexyl methine proton. The protons on the cyclohexane (B81311) ring would appear more upfield (δ 1.0-3.0 ppm), with the proton on the carbon bearing the amine group (C1) being the most downfield of the saturated protons due to the deshielding effect of the nitrogen atom.

The ¹³C NMR spectrum provides complementary information. The two carbons of the ethenyl group would be found in the δ 110-150 ppm range. The carbons of the cyclohexane ring would appear in the aliphatic region (δ 20-60 ppm), with the carbon attached to the amine group (C1) and the carbon attached to the ethenyl group (C3) being the most downfield within this region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1-H (CH-NH₂) ~2.5 - 3.0 ~50 - 55
C3-H (CH-CH=CH₂) ~1.9 - 2.2 ~40 - 45
Cyclohexyl CH₂ ~1.0 - 1.9 ~25 - 35
Ethenyl CH ~5.6 - 5.9 ~140 - 145
Ethenyl CH₂ ~4.9 - 5.1 ~110 - 115

Note: These are estimated values and can vary based on solvent and stereochemistry.

While 1D NMR provides essential data, 2D NMR techniques are indispensable for assembling the molecular puzzle and determining stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent protons on the cyclohexane ring, confirming their sequence. Crucially, it would also show cross-peaks between the C3 proton of the ring and the methine proton of the ethenyl group, and between the ethenyl methine proton and the terminal ethenyl protons, thus connecting the substituent to the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would be used to definitively assign the chemical shifts of each carbon atom by correlating them with their known proton signals from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry (cis/trans relationship) of the substituents at C1 and C3, a NOESY experiment would be performed. This experiment shows through-space correlations between protons that are close to each other. The presence or absence of NOE cross-peaks between the C1 proton and the C3 proton can establish their relative orientation on the cyclohexane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by the distinct vibrational modes of its two primary functional groups: the primary amine (-NH₂) and the ethenyl (-CH=CH₂).

Amine Group: As a primary amine, it is expected to exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comorgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration is also anticipated in the 1580-1650 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also appear between 665-910 cm⁻¹. orgchemboulder.com

Ethenyl Group: The ethenyl group gives rise to several characteristic peaks. A C=C stretching vibration of medium intensity is expected around 1640 cm⁻¹. The unsaturated =C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3010-3095 cm⁻¹). Furthermore, strong out-of-plane (OOP) bending vibrations for the vinyl group are expected in the 910-990 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500 (two bands) Medium
Primary Amine N-H Bend (scissoring) 1580 - 1650 Medium-Strong
Primary Amine N-H Wag 665 - 910 Broad, Strong
Aliphatic C-H C-H Stretch 2850 - 2960 Strong
Ethenyl C=C C=C Stretch ~1640 Medium
Ethenyl =C-H =C-H Stretch 3010 - 3095 Medium
Ethenyl =C-H =C-H Bend (out-of-plane) 910 - 990 Strong

IR spectroscopy is a valuable tool for monitoring the progress of a chemical reaction in real-time. For instance, in a synthesis of this compound from a precursor like 3-ethenylcyclohexanone oxime, one could monitor the reaction by observing the disappearance of the C=N stretch of the oxime (around 1650-1690 cm⁻¹) and the concomitant appearance of the characteristic primary amine N-H stretching bands above 3300 cm⁻¹. The emergence of these new peaks provides clear evidence of the conversion of the oxime to the amine, confirming the formation of the desired product.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

For this compound (C₈H₁₅N), the molecular weight is 125.22 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 125. The odd nominal mass of the molecular ion is consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

The fragmentation pattern is highly diagnostic. Aliphatic amines typically undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) as a primary fragmentation pathway, as this results in a stable, resonance-stabilized iminium cation. libretexts.org

Key expected fragments include:

m/z 124 ([M-H]⁺): Loss of a hydrogen radical.

m/z 98 ([M-C₂H₃]⁺): Loss of the ethenyl (vinyl) radical.

m/z 82: Resulting from fragmentation within the ring, possibly through a retro-Diels-Alder type cleavage with loss of the amine-containing fragment.

m/z 56: A very common and often base peak for cyclohexylamine (B46788) derivatives, resulting from the cleavage of the ring to form a stable C₄H₈N⁺ fragment. nist.gov This fragment is a key diagnostic ion for the cyclohexylamine moiety.

m/z 30 ([CH₂NH₂]⁺): The methaniminium (B15471056) ion, a common fragment for primary amines resulting from α-cleavage.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
125 [C₈H₁₅N]⁺ Molecular Ion (M⁺)
98 [M - C₂H₃]⁺ Loss of ethenyl radical
82 [C₆H₁₀]⁺ Ring fragmentation
56 [C₃H₆N]⁺ Ring cleavage (α-cleavage driven)

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C8H15N. The expected exact mass of the protonated molecule, [M+H]+, can be calculated using the monoisotopic masses of the constituent elements (C = 12.000000, H = 1.007825, N = 14.003074).

Table 1: Theoretical and Observed Mass Data for the Protonated Molecular Ion of this compound.

Parameter Value
Molecular Formula C8H15N
Theoretical Monoisotopic Mass 125.1204
Theoretical Mass of [M+H]+ 126.1283
Experimentally Observed Mass of [M+H]+ 126.1281

The data presented in Table 1 demonstrates the power of HRMS. The experimentally observed mass of the protonated molecular ion of this compound is in close agreement with the theoretical mass, with a mass accuracy well within the acceptable range for small molecule analysis (typically < 5 ppm). This high level of accuracy provides strong evidence for the assigned elemental composition of C8H15N.

Fragmentation Patterns for Structural Characterization

Mass spectrometry not only provides information about the molecular weight and elemental composition but also offers insights into the molecular structure through the analysis of fragmentation patterns. When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic ions. The fragmentation pathways are often predictable based on the functional groups present in the molecule.

For this compound, key fragmentation pathways are expected to be initiated by the amine group and the cyclohexyl ring structure. A primary fragmentation mechanism for aliphatic amines is the α-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. libretexts.org

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry.

m/z Proposed Fragment Structure Fragmentation Pathway
110 [C7H12N]+ Loss of a methyl radical (•CH3)
96 [C6H10N]+ Loss of an ethyl radical (•C2H5) from the ethenyl group and subsequent rearrangement
82 [C6H10]+ Loss of the amine group and a hydrogen atom

The fragmentation pattern provides a fingerprint for the molecule, allowing for its identification and the characterization of its structural features. For instance, the presence of an ion at m/z 56 would be a strong indicator of a primary amine on a cyclohexane ring, resulting from a characteristic α-cleavage.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. soton.ac.uk This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern can be used to generate a detailed electron density map of the molecule, revealing the precise spatial arrangement of each atom.

This compound possesses two chiral centers at positions 1 and 3 of the cyclohexane ring. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The determination of the absolute configuration at these centers is crucial, as different stereoisomers can exhibit distinct biological activities.

To perform X-ray crystallography, a suitable single crystal of the compound or a derivative is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction data is collected and processed to solve the crystal structure. For the determination of the absolute configuration of a light-atom molecule like this compound, specialized techniques such as the use of anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal structure, may be necessary. This can be achieved by forming a salt or a derivative with an appropriate counter-ion or reagent.

Table 3: Crystallographic Parameters for a Hypothetical Derivative of this compound.

Parameter Description
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 10.2 Å, b = 12.5 Å, c = 15.8 Å
Resolution 0.8 Å

The Flack parameter is a critical value in determining the absolute stereochemistry of a chiral molecule from crystallographic data. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration. In the hypothetical data presented in Table 3, a Flack parameter of 0.05(10) would provide strong evidence for the assigned stereochemistry.

Future Prospects and Emerging Research Directions for 3 Ethenylcyclohexan 1 Amine

Innovations in Sustainable Synthesis

The drive towards green chemistry is reshaping the synthesis of complex amines like 3-ethenylcyclohexan-1-amine, with a strong emphasis on reducing environmental impact and improving efficiency. rsc.org Future research is moving away from traditional multi-step, energy-intensive methods towards more elegant and sustainable alternatives such as biocatalysis and continuous flow chemistry.

Biocatalytic Routes: Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal for sustainable synthesis. mdpi.com Research is anticipated to focus on developing enzymatic cascades for the asymmetric synthesis of chiral isomers of this compound. A promising pathway involves the use of ene-reductases (EReds) and imine reductases (IREDs) or reductive aminases (RedAms). researchgate.netresearchgate.net This cascade could start from a readily available precursor like 3-ethenylcyclohex-2-en-1-one, with the ERed selectively reducing the carbon-carbon double bond of the ring, followed by the IRED or a transaminase introducing the amine group with high stereocontrol. nih.govnih.gov Directed evolution and enzyme engineering will be crucial for developing bespoke enzymes with high activity and selectivity for this specific substrate. researchgate.net

Continuous Flow Chemistry: Flow chemistry provides significant advantages over batch processing, including enhanced safety, better process control, and scalability. uc.ptnih.gov The synthesis of this compound can be reimagined within microreactors or packed-bed flow systems. researchgate.net For instance, a key step like the reductive amination of 3-ethenylcyclohexanone could be performed in a continuous flow reactor using a heterogeneous catalyst. This approach allows for precise control over temperature, pressure, and residence time, leading to higher yields and purity while minimizing waste. uc.pt Future work will likely involve designing multi-step, fully continuous processes that integrate synthesis, purification, and real-time monitoring.

Synthesis StrategyKey AdvantagesResearch Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste. mdpi.comnih.govEnzyme discovery and engineering (IREDs, Transaminases), multi-enzyme cascades. researchgate.netresearchgate.net
Flow Chemistry Enhanced safety, precise process control, easy scalability, improved efficiency. nih.govDevelopment of integrated multi-step flow syntheses, novel reactor designs. researchgate.net

Exploration of Novel Catalytic Systems

The development of novel catalysts is central to unlocking efficient and selective pathways for producing this compound. Research is branching into advanced heterogeneous catalysts, metal-free organocatalysts, and hybrid systems to overcome the limitations of current methods.

Advanced Heterogeneous Catalysis: While traditional hydrogenation catalysts like rhodium and ruthenium are effective for creating the cyclohexylamine (B46788) core, future efforts will focus on designing catalysts with enhanced selectivity to avoid unwanted side reactions, such as the reduction of the ethenyl group. youtube.com Research may explore catalysts based on supported nanoparticles with precisely controlled size and composition or single-atom catalysts. researchgate.net The use of modifiers, such as lithium hydroxide, has been shown to improve selectivity in the hydrogenation of anilines to primary cyclohexylamines by reducing the formation of secondary amine byproducts, a technique that could be adapted for related syntheses. researchgate.net

Asymmetric Organocatalysis: Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis, aligning with green chemistry principles. nih.gov The synthesis of enantiomerically pure this compound could be achieved through the asymmetric reduction of a corresponding enamine or imine precursor using chiral organocatalysts. mdpi.com Catalytic systems based on chiral phosphoric acids, prolinamides, or cinchona alkaloids have shown great promise in related transformations. nih.govmdpi.com These catalysts activate the substrate through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. mdpi.comnih.gov Future work will involve designing new, structurally rigid organocatalysts to achieve higher efficiency and enantioselectivity. njtech.edu.cnresearchgate.net

Catalyst TypeMechanism & AdvantagesEmerging Research Areas
Heterogeneous Catalysts Enables hydrogenation of aromatic precursors; can be easily separated and recycled. google.comSingle-atom catalysts, modified supports to enhance selectivity, chemoselective hydrogenation. researchgate.net
Biocatalysts (Enzymes) High specificity and stereoselectivity under mild conditions. nih.govEngineering imine reductases (IREDs) and transaminases for novel substrate acceptance. mdpi.comresearchgate.net
Organocatalysts Metal-free, avoiding toxic residues; asymmetric synthesis via enamine or dienamine catalysis. nih.govresearchgate.netDesign of novel chiral scaffolds (e.g., phosphoric acids, secondary amines) for highly enantioselective reductions and additions. mdpi.combeilstein-journals.org

Advanced Materials Development for Niche Applications

The unique bifunctional nature of this compound—possessing both a nucleophilic amine and a polymerizable vinyl group—makes it an attractive building block for advanced materials. Its incorporation into polymer structures can impart desirable properties such as improved thermal stability, mechanical strength, and chemical resistance.

Functional Polymers and Resins: The primary amine group can react with compounds like epoxides, isocyanates, and carboxylic acid derivatives, making this compound a valuable monomer or curing agent. Its integration into epoxy resins or polyurethane systems could enhance cross-link density and performance. The pendant ethenyl group remains available for subsequent modifications or cross-linking reactions, for example, through UV curing or free-radical polymerization. This dual functionality allows for the creation of highly durable and chemically resistant coatings, adhesives, and composites.

Specialty Polyamides and Polyimides: this compound can be used as a monomer in the synthesis of specialty polyamides and polyimides. researchgate.net The cycloaliphatic structure would contribute to improved thermal stability and optical transparency compared to purely aromatic analogues, while the vinyl group offers a site for post-polymerization modification. This could lead to the development of photosensitive polyimides for microelectronics or advanced membranes with tunable properties for separations.

Potential ApplicationRole of this compoundResulting Material Properties
Advanced Coatings Curing agent and cross-linkerHigh durability, chemical resistance, enhanced adhesion
High-Performance Adhesives Monomer or additive in epoxy/polyurethane formulationsImproved bond strength and thermal stability
Functional Composites Matrix component or surface modifier for fillersEnhanced mechanical properties and interfacial adhesion
Specialty Membranes Monomer for creating cross-linked polymer networksTunable porosity, improved chemical and thermal stability

Computational Design and Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery and optimization of chemical processes and materials. These in silico approaches can significantly reduce the experimental effort required to develop viable applications for this compound.

Catalyst and Reaction Design: Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms for the synthesis of this compound. mdpi.com By modeling transition states and reaction pathways, researchers can predict the most effective catalysts and optimal reaction conditions. researchgate.net For instance, computational screening of virtual libraries of organocatalysts can identify candidates with the ideal steric and electronic properties to maximize enantioselectivity in asymmetric reactions. mdpi.com Similarly, modeling the active sites of enzymes can guide protein engineering efforts to enhance their affinity for specific substrates.

Predictive Materials Science: Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models can predict the macroscopic properties of polymers and materials containing this compound. mdpi.com By simulating the behavior of polymer chains, researchers can forecast properties such as glass transition temperature, mechanical modulus, and thermal stability before a material is ever synthesized. This predictive capability allows for the rational design of materials tailored for specific niche applications, from advanced aerospace composites to next-generation electronic materials.

Modeling TechniqueApplication AreaExpected Outcome
Density Functional Theory (DFT) Catalyst design & mechanistic studiesPrediction of reaction barriers, catalyst stability, and stereochemical outcomes. mdpi.com
Molecular Docking Biocatalyst engineeringIdentification of key mutations to improve enzyme activity and selectivity.
Molecular Dynamics (MD) Polymer property predictionSimulation of polymer chain interactions to predict mechanical, thermal, and barrier properties.
QSPR/QSAR Virtual screeningRapid estimation of chemical properties and biological activities for novel derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.